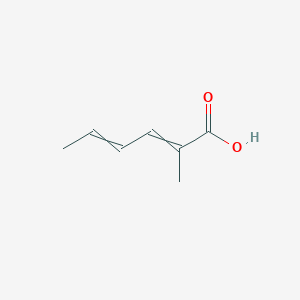
2-Methylhexa-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhexa-2,4-dienoic acid is a chemical compound with the molecular formula C₇H₁₀O₂. It is a type of fatty acid and is known for its unique structure, which includes a conjugated diene system. This compound is found in certain species of fungi, such as Talaromyces flavus and Talaromyces vermiculatus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhexa-2,4-dienoic acid can be achieved through various organic reactions. One common method involves the use of a photocatalytic strategy, where light irradiation is used to drive the reaction. This method often employs organic photocatalysts such as fac-Ir(ppy)₃, Ru(bpy)₃(PF₆)₂, and Eosin Y .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale photochemical reactors. These reactors utilize light sources to initiate and sustain the reaction, ensuring high yields and purity of the final product. The choice of photocatalyst and reaction conditions can be optimized to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Methylhexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methylhexa-2,4-dienoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying conjugated dienes.
Biology: Investigated for its role in fungal metabolism and its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methylhexa-2,4-dienoic acid involves its interaction with various molecular targets and pathways. As a conjugated diene, it can participate in pericyclic reactions, such as Diels-Alder reactions, which are important in organic synthesis. Additionally, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Hexa-2,4-dienoic acid: A sorbic acid with similar conjugated diene structure but without the methyl group.
2-Hydroxyhexa-2,4-dienoic acid: A hydroxylated derivative with additional functional groups.
Uniqueness
2-Methylhexa-2,4-dienoic acid is unique due to its specific methyl substitution, which can influence its reactivity and biological activity.
Properties
CAS No. |
79140-82-2 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-methylhexa-2,4-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6(2)7(8)9/h3-5H,1-2H3,(H,8,9) |
InChI Key |
SEVAVERBPBXACO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
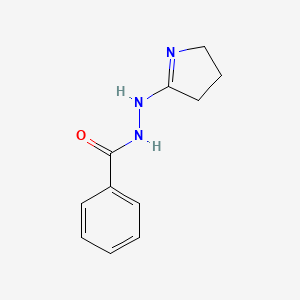
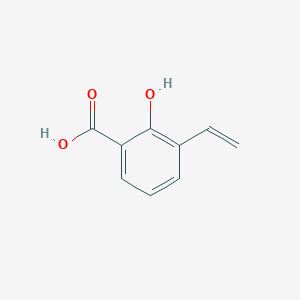
![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)

![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
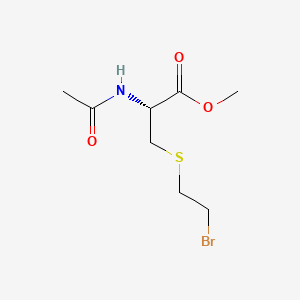
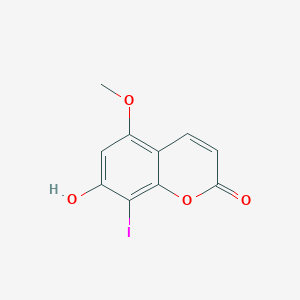
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
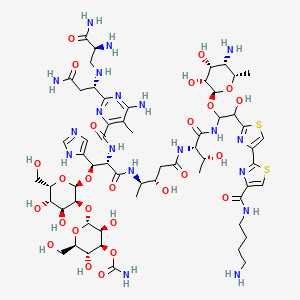

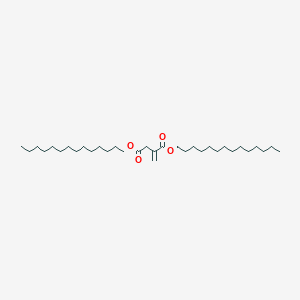

![Diazene, (3-nitrophenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14446559.png)
